![molecular formula C20H19FN4O B2724325 (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide CAS No. 885180-74-5](/img/structure/B2724325.png)
(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide, also known as F13714, is a novel compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthetic Methodologies : Research has demonstrated efficient synthetic routes for producing compounds containing the piperazine moiety, highlighting methods like the One-Pot Biginelli synthesis for creating dihydropyrimidinone derivatives with good yield. These methodologies provide a foundation for synthesizing compounds with complex structures, including those resembling "(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide" (Bhat et al., 2018).
Biological Evaluation
- Antitumor and Antimicrobial Activities : Novel compounds exhibiting significant cytotoxicity against tumor cell lines and antimicrobial activities have been synthesized and evaluated. For instance, 3-phenylpiperazinyl-1-trans-propenes showed potent antitumor activity against several cancer cells, suggesting potential therapeutic applications for similar compounds (Naito et al., 2005). Similarly, urea and thiourea derivatives of piperazine doped with Febuxostat demonstrated promising antiviral and antimicrobial activities, highlighting the therapeutic potential of such derivatives (Reddy et al., 2013).
Radioligand Development
- PET Imaging Agents : The creation of PET imaging agents for targeting specific receptors in the brain, such as serotonin 5-HT1A receptors, illustrates the applicability of structurally related compounds in neuroimaging. Compounds designed for high brain uptake and slow clearance, like certain carboxamide derivatives, can serve as models for developing new radioligands for studying neurological disorders (García et al., 2014).
Analytical and Photochemical Studies
Analytical Applications : The analysis of compounds like flunarizine and its degradation products using techniques such as micellar liquid chromatography demonstrates the importance of analytical chemistry in drug development and stability studies. Such research is crucial for understanding the behavior of pharmaceutical compounds under various conditions (El-Sherbiny et al., 2005).
Photochemistry : Studies on the photochemistry of certain fluoroquinolones have shown how irradiation can lead to specific chemical transformations, such as substitution and decarboxylation. These insights are valuable for the development of light-sensitive therapeutic agents and understanding their behavior under exposure to light (Mella et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of the compound (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
The compound this compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This inhibition results in reduced uptake of nucleosides, affecting the function of ENTs .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway . This can have downstream effects on processes that rely on nucleotide synthesis, such as DNA replication and repair, and RNA transcription .
Result of Action
The molecular and cellular effects of this compound’s action include reduced uptake of nucleosides due to the inhibition of ENTs . This can affect cellular processes that rely on nucleosides, such as DNA replication and RNA transcription .
Propiedades
IUPAC Name |
(E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O/c21-17-6-8-19(9-7-17)25-12-10-24(11-13-25)15-16(14-22)20(26)23-18-4-2-1-3-5-18/h1-9,15H,10-13H2,(H,23,26)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTPGOPEPNBDDQ-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

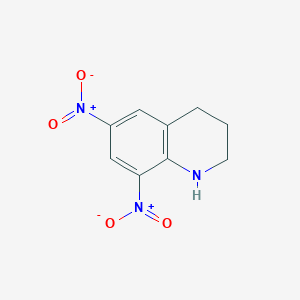
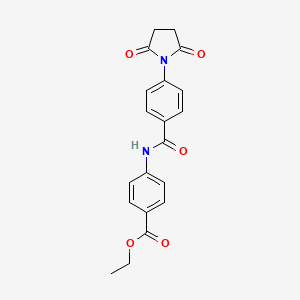
![tert-butyl N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxypropyl]carbamate](/img/structure/B2724246.png)
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid](/img/structure/B2724247.png)
![3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone](/img/structure/B2724248.png)
![2-[5-amino-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2724249.png)
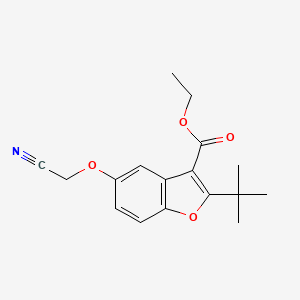
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-ethyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2724251.png)
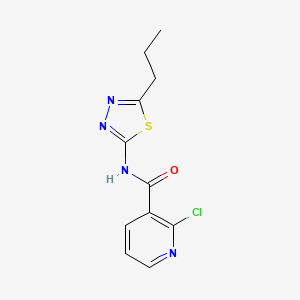
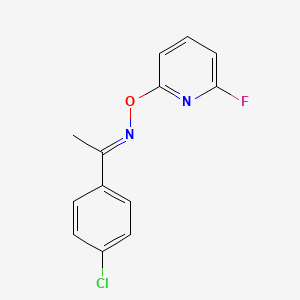
![3-benzyl-9-cyclohexyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724256.png)

![6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/no-structure.png)
